![molecular formula C27H31NO3 B1222410 1-[4-[2-Hydroxy-3-[2-phenylethyl-(phenylmethyl)amino]propoxy]phenyl]-1-propanone](/img/structure/B1222410.png)
1-[4-[2-Hydroxy-3-[2-phenylethyl-(phenylmethyl)amino]propoxy]phenyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-hydroxy-3-[2-phenylethyl-(phenylmethyl)amino]propoxy]phenyl]-1-propanone is an aromatic ketone.
Scientific Research Applications
Enantioselective Catalysis
A study by Asami et al. (2015) demonstrated the use of similar compounds in enantioselective catalysis. They explored the use of o-xylylene-type 1,4-amino alcohols, derived from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, leading to the synthesis of various chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).
Synthetic Studies on Oxirane Compounds
In earlier research, SuamiTetsuo et al. (1956) investigated the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, yielding derivatives of 1-phenyl-1-amino-2, 3-propanediol. This research contributes to the understanding of the chemical transformations and potential applications of related compounds in synthetic chemistry (SuamiTetsuo et al., 1956).
Electron-Transfer Reactions
Hasegawa et al. (1997) studied the photoreaction of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone with various electron donors. This research is significant for understanding the electron-transfer reactions of aromatic alpha,beta-epoxy ketones and their conversion to beta-diketones and beta-hydroxy ketones (Hasegawa et al., 1997).
Hydrolytic Stability and Saponification
Kuznetsov and Brusilovskii (2001) explored the reaction of 1,3-dioxanes with acetone cyanohydrin, leading to the formation of hydrolytically unstable 2-(1-hydroxy-1-methylethyl)-5,6-dihydro-1,3-oxazines. This research is relevant for understanding the hydrolytic stability and potential for saponification in related chemical structures (Kuznetsov & Brusilovskii, 2001).
Lignin Acid Treatment
Li et al. (1996) conducted a study on the acid treatment of birch lignin, which yielded various 1,2-diaryl-1-propanones. This research contributes to the understanding of lignin chemistry and its transformation under acidic conditions (Li et al., 1996).
Enzymatic Resolution in Chemistry
Waagen et al. (1993) studied the enzymatic hydrolysis of butanoic esters of various ethers of 3-methoxy-1,2-propanediol, highlighting the role of enzymatic processes in resolving complex chemical structures (Waagen et al., 1993).
NMR Spectroscopic Investigations
Holzer and Hallak (2004) conducted NMR spectroscopic investigations with 3-amino-, 3-hydroxy-, and 3-methoxy-1-phenyl-2-pyrazolin-5-ones, providing insights into the structural and chemical properties of similar compounds (Holzer & Hallak, 2004).
Properties
Molecular Formula |
C27H31NO3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[4-[3-[benzyl(2-phenylethyl)amino]-2-hydroxypropoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C27H31NO3/c1-2-27(30)24-13-15-26(16-14-24)31-21-25(29)20-28(19-23-11-7-4-8-12-23)18-17-22-9-5-3-6-10-22/h3-16,25,29H,2,17-21H2,1H3 |
InChI Key |
RQDZLDRYAKHKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN(CCC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


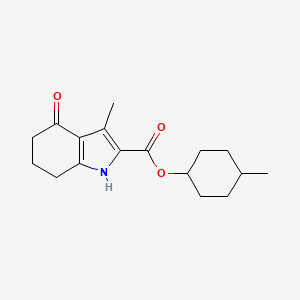
![1-Butyl-2-[(5-phenyl-2-oxazolyl)methylthio]-5-benzimidazolesulfonamide](/img/structure/B1222328.png)
![N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide](/img/structure/B1222330.png)
![8-Methoxy-6-nitro-3-[oxo-(2-phenyl-4,5-dihydroimidazol-1-yl)methyl]-1-benzopyran-2-one](/img/structure/B1222333.png)
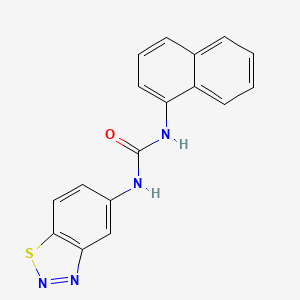
![N'-[2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1222337.png)
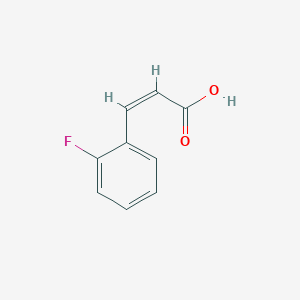
![N-[2-(diethylamino)ethyl]-2-iodobenzamide](/img/structure/B1222342.png)
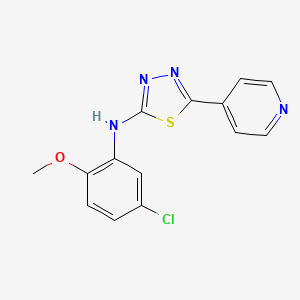
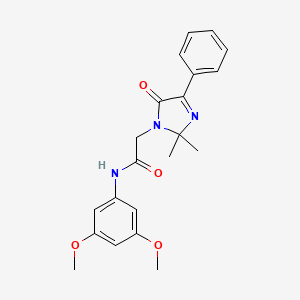
![2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B1222346.png)
![2,4-Difluorobenzoic acid [2-(cyclopropylamino)-2-oxoethyl] ester](/img/structure/B1222349.png)
![4-(1H-indol-3-yl)butanoic acid [2-(4-amino-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxoethyl] ester](/img/structure/B1222350.png)
![1-(2-Methoxyethyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1222351.png)
